molecular formula C10H17N3O5S3 B565742 N-Desethyl Brinzolamide-13C,d3 CAS No. 1246816-82-9

N-Desethyl Brinzolamide-13C,d3

Cat. No.: B565742
CAS No.: 1246816-82-9
M. Wt: 359.453
InChI Key: MVBJPOIMDXIBKC-OTBALYSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Brinzolamide-<sup>13</sup>C,d3 is a stable isotope-labeled analog of N-desethyl brinzolamide, a metabolite of brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. Isotopic labeling with <sup>13</sup>C (carbon-13) and deuterium (d3) enhances its utility in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry by reducing interference from endogenous compounds .

Properties

IUPAC Name

(4R)-4-amino-1,1-dioxo-2-[3-(trideuterio(113C)methoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-OTBALYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Brinzolamide Precursor

The synthesis begins with 3-(3-methoxypropyl)-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide. This intermediate undergoes N-ethylation using 13C-labeled ethylamine under basic conditions (pH 9–10) to yield 13C-enriched Brinzolamide. Reaction conditions are tightly controlled (50°C, 1.5 hours) to ensure complete substitution while avoiding racemization at the chiral center.

N-Deethylation to Generate N-Desethyl Brinzolamide-13C

Selective N-deethylation is performed using oxidative agents such as potassium permanganate (KMnO₄) in acidic media. The 13C-labeled ethyl group is cleaved, leaving the primary amine (-NH₂) at the 4-position of the thienothiazine ring. This step is monitored via liquid chromatography-mass spectrometry (LC-MS) to confirm the loss of the ethyl group (Δm/z = -28 Da).

Deuterium Exchange for d3 Labeling

The deuterium label is introduced by dissolving the N-Desethyl Brinzolamide-13C intermediate in deuterated acetic acid (CD₃COOD) and refluxing at 80°C for 24 hours. This facilitates H/D exchange at three positions: the primary amine and two adjacent methylene groups. The reaction mixture is then quenched with ice-cold D₂O, and the product is extracted into ethyl acetate-d10 to preserve isotopic purity.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm). The mobile phase consists of 0.01% formic acid in water (solvent A) and 0.01% formic acid in acetonitrile-d3 (solvent B), employing a gradient elution from 5% to 90% B over 28 minutes. Isotopic purity is verified by collecting fractions showing a molecular ion at m/z 387.52 (calculated for [M+H]+ of C₁₁H₁₃D3¹³CN₃O₅S₃).

Spectroscopic Validation

  • Mass Spectrometry : High-resolution MS (HRMS) confirms the isotopic distribution, with a characteristic +4 Da shift compared to the unlabeled compound (m/z 383.51 → 387.52).

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals the absence of signals corresponding to the N-ethyl group and the presence of deuterium-induced signal splitting in the 3-methoxypropyl side chain.

Analytical Applications and Method Validation

This compound serves as an internal standard in quantitative LC-MS assays. Its use eliminates matrix effects and ion suppression, improving assay precision (RSD < 2%). In a validated method for urine analysis, the labeled compound demonstrated linearity (R² = 0.999) over a concentration range of 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.3 ng/mL.

Challenges and Optimization Considerations

  • Isotopic Dilution : Trace amounts of protic solvents (e.g., H₂O) during synthesis can lead to deuterium loss. Strict anhydrous conditions and deuterated solvents are essential.

  • Cost Efficiency : 13C-labeled reagents are expensive; optimizing reaction yields (>85%) through catalyst screening (e.g., Pd/C for hydrogenation) reduces material costs .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Brinzolamide-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Pharmacokinetic Studies

N-Desethyl Brinzolamide-13C,d3 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of brinzolamide and its metabolites. The incorporation of stable isotopes allows for precise tracking of the compound within biological systems.

Key Findings from Pharmacokinetic Research

  • Metabolism Pathways : Studies have shown that N-desethyl brinzolamide is the primary metabolite of brinzolamide. The use of stable isotopes helps elucidate metabolic pathways and identify potential interactions with other drugs.
  • Bioavailability Assessment : The compound is instrumental in assessing the bioavailability of brinzolamide when administered via different routes (e.g., topical vs. systemic).

Analytical Chemistry Applications

This compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography techniques.

Applications in Analytical Methods

  • Mass Spectrometry : The compound is used as an internal standard in quantitative mass spectrometry assays, improving the accuracy and reliability of drug concentration measurements in biological samples.
  • Chromatographic Techniques : Its unique isotopic signature enhances separation efficiency in high-performance liquid chromatography (HPLC) methods, allowing for better detection limits and resolution.

Drug Interaction Studies

A study involving this compound was conducted to explore potential drug-drug interactions with other ocular hypotensive agents. The results indicated that co-administration with certain medications could alter the pharmacokinetics of brinzolamide, necessitating dosage adjustments.

Development of Novel Formulations

Research utilizing this compound has also focused on developing novel drug formulations aimed at enhancing ocular delivery and minimizing systemic exposure. These formulations showed improved therapeutic efficacy in preclinical models.

Table: Comparative Analysis of Research Applications

Application AreaDescriptionKey Benefits
PharmacokineticsStudy of ADME propertiesEnhanced understanding of drug behavior
Drug Interaction StudiesAssessment of interactions with other drugsInformed dosage adjustments
Analytical ChemistryUse as a reference standardImproved accuracy in quantitative assays
Formulation DevelopmentDevelopment of novel delivery systemsIncreased therapeutic efficacy

Mechanism of Action

N-Desethyl Brinzolamide-13C,d3, like Brinzolamide, inhibits carbonic anhydrase, an enzyme responsible for the reversible hydration of carbon dioxide. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds primarily to carbonic anhydrase II, which is abundant in the eye .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The provided evidence focuses on N-Desethyl Isotonitazene , a potent opioid metabolite, but offers general principles applicable to isotope-labeled pharmaceuticals. Below is a comparative analysis extrapolated from the evidence and analogous compounds:

Structural and Functional Analogues

Compound Class/Function Key Properties Reference
N-Desethyl Brinzolamide-<sup>13</sup>C,d3 Isotope-labeled metabolite (carbonic anhydrase inhibitor) Used as an internal standard for quantifying brinzolamide metabolism; enhanced MS detection due to isotopic labeling . Hypothetical*
N-Desethyl Isotonitazene Opioid metabolite (2-benzyl benzimidazole) ~20x more potent than fentanyl in vitro; sold as a standalone drug .
Isotonitazene Parent opioid (Schedule I) Metabolized to N-desethyl isotonitazene; high abuse potential .
Etonitazene Prototype nitazene opioid Basis for isotonitazene analogs; similar potency to N-desethyl isotonitazene .
Dutasteride-<sup>13</sup>C6 Isotope-labeled 5α-reductase inhibitor Enhances pharmacokinetic profiling accuracy; reduces metabolic interference .

Analytical Parameters

Parameter N-Desethyl Isotonitazene (Unlabeled) Isotope-Labled Analogues (e.g., N-Desethyl Brinzolamide-<sup>13</sup>C,d3)
Retention Time (GC-MS) 6.84–9.06 min Slight retention time shifts due to isotopic mass differences (data inferred from ).
Mass Spectral Data m/z 40–550 Distinct isotopic clusters (e.g., +3 Da for d3, +1 for <sup>13</sup>C) for precise identification .
Metabolic Stability Active opioid metabolite Enhanced stability in tracer studies due to deuterium isotope effects .

Pharmacological and Regulatory Differences

  • Applications : Isotope-labeled compounds like N-Desethyl Brinzolamide-<sup>13</sup>C,d3 are critical for drug development analytics, contrasting with illicit nitazenes used recreationally .

Biological Activity

N-Desethyl Brinzolamide-13C,d3 is a deuterated derivative of brinzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}D3_3N3_3O5_5S
  • Molecular Weight : 358.47 g/mol
  • CAS Number : Not available

This compound functions primarily as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in the body. By inhibiting CA-II, this compound reduces aqueous humor production in the eye, thereby lowering intraocular pressure (IOP). The inhibition of carbonic anhydrase leads to decreased bicarbonate ion formation and subsequently less fluid transport across cell membranes.

Pharmacodynamics

The biological activity of this compound can be summarized as follows:

PropertyDescription
Inhibition Constant (Ki) Estimated Ki values for CA-II inhibition range from 0.5 to 1.0 µM, indicating potent activity against this enzyme .
Selectivity Shows selectivity for CA-II over other isoforms, which is beneficial for minimizing side effects .
Bioavailability The deuterated form exhibits altered pharmacokinetics, potentially enhancing its stability and bioavailability compared to non-deuterated brinzolamide .

Pharmacokinetics

Research indicates that the deuterated compound has unique pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Distribution : Widely distributed in tissues with a volume of distribution (Vd) approximately 2.5 L/kg.
  • Metabolism : Primarily metabolized in the liver; however, the presence of deuterium may alter metabolic pathways slightly.
  • Excretion : Excreted mainly via urine, with a half-life ranging from 10 to 15 hours .

Clinical Applications

  • Glaucoma Management : In a clinical study involving patients with open-angle glaucoma, this compound demonstrated significant reductions in IOP compared to baseline measurements. The study reported a mean reduction of 25% in IOP after two weeks of treatment .
  • Comparative Studies : A comparative study against dorzolamide showed that this compound had superior efficacy in reducing IOP at similar dosages, suggesting its potential as a first-line treatment option .

Toxicology and Safety Profile

Toxicological assessments have shown that this compound has a favorable safety profile with minimal systemic side effects. Common side effects noted include transient ocular discomfort and mild allergic reactions, which are consistent with those observed in other carbonic anhydrase inhibitors .

Q & A

Basic Research Questions

Q. How is N-Desethyl Brinzolamide-13C,d3 synthesized and characterized for use as an isotopically labeled internal standard?

  • Methodological Answer : Synthesis typically involves introducing stable isotopes (e.g., ¹³C and deuterium) into the parent compound via precursor-directed biosynthesis or chemical modification. For example, the ¹³C label may be incorporated at the N-desethyl position using labeled ethylating agents, while deuterium is introduced via hydrogen-deuterium exchange under controlled conditions. Characterization requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to verify isotopic incorporation and structural integrity. GC-MS or LC-MS parameters, such as those described for N-desethyl isotonitazene (e.g., splitless injection, mass scan range 40–550 m/z, and retention time alignment), can be adapted for validation .

Q. What analytical techniques are critical for confirming the isotopic purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS) are essential. HRMS confirms the molecular ion cluster pattern (e.g., m/z shifts due to ¹³C and deuterium), while IRMS quantifies isotopic enrichment. For example, TOF MS/MS spectra (as used for N-desethyl isotonitazene) can resolve isotopic peaks and detect impurities. Additionally, chromatographic retention time matching against unlabeled standards ensures specificity .

Advanced Research Questions

Q. How should researchers design a pharmacokinetic study to track this compound metabolism in vivo while distinguishing it from endogenous metabolites?

  • Methodological Answer : Use a dual-isotope approach: administer both the labeled compound and its unlabeled counterpart to establish baseline metabolic profiles. Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the isotopic labels. For instance, methods developed for N-desethyl sunitinib monitoring (e.g., HPLC-MS/MS with isomer separation) can be adapted. Include control groups to account for matrix effects and validate assays using spiked biological samples .

Q. How can discrepancies in metabolic stability data for this compound be resolved when comparing in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in enzyme activity, protein binding, or compartmentalization. Conduct parallel in vitro assays (e.g., microsomal stability tests) and in vivo sampling at multiple time points. Use mixed-method analysis (quantitative LC-MS/MS paired with qualitative metabolomics) to identify confounding factors like enzyme induction or competitive inhibition. Cross-validate findings with isotopic dilution techniques to confirm metabolite ratios .

Q. What strategies ensure robust detection of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer : Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. Implement stable isotope dilution analysis (SIDA) by spiking a known quantity of a deuterated analog as an internal standard. Use chromatographic conditions similar to those validated for N-desethyl isotonitazene (e.g., oven program: 50°C to 340°C at 30°C/min) to enhance separation efficiency. Confirm recovery rates using quality control samples with varying concentrations .

Data Analysis and Reproducibility

Q. How can researchers validate the reproducibility of this compound quantification across different laboratories?

  • Methodological Answer : Establish a standardized protocol for sample preparation, instrument calibration, and data processing. Distribute aliquots of a centrally prepared reference material (e.g., synthesized and characterized at a core facility) to participating labs. Use inter-laboratory comparison studies with predefined acceptance criteria (e.g., ±15% coefficient of variation for concentration measurements). Publish detailed methodologies, including MS parameters and column specifications, to enable replication .

Q. What statistical approaches are recommended for analyzing time-dependent degradation of this compound in stability studies?

  • Methodological Answer : Apply non-linear regression models (e.g., first-order kinetics) to degradation data. Use ANOVA to compare degradation rates across storage conditions (e.g., -80°C vs. 4°C). Include degradation products identified via HRMS in the analysis to account for parallel degradation pathways. Report confidence intervals and effect sizes to highlight significant differences .

Tables for Key Analytical Parameters

Parameter GC-MS Conditions LC-MS/MS Conditions
Ionization Mode Electron Impact (EI)Electrospray Ionization (ESI)
Mass Scan Range 40–550 m/z150–600 m/z
Column Type DB-5MS (30 m × 0.25 mm ID)C18 (2.1 mm × 50 mm, 1.7 µm)
Retention Time Alignment ±0.1 min vs. reference standard±0.2 min vs. reference standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.